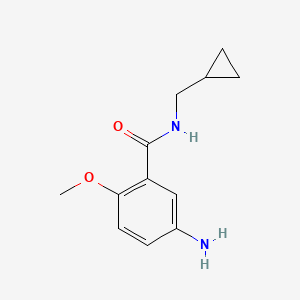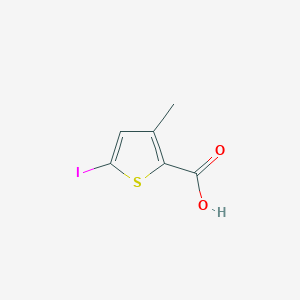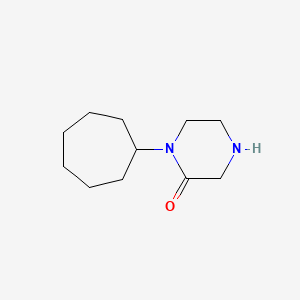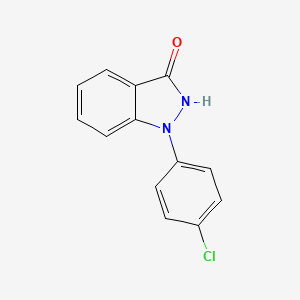
5-amino-N-(cyclopropylmethyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-(cyclopropylmethyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an amino group at the 5th position, a cyclopropylmethyl group attached to the nitrogen atom, and a methoxy group at the 2nd position of the benzamide structure. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(cyclopropylmethyl)-2-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: The nitration of 2-methoxybenzoic acid to introduce a nitro group at the 5th position.
Reduction: The reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The formation of the benzamide by reacting the 5-amino-2-methoxybenzoic acid with cyclopropylmethylamine under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-amino-N-(cyclopropylmethyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Aplicaciones Científicas De Investigación
5-amino-N-(cyclopropylmethyl)-2-methoxybenzamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 5-amino-N-(cyclopropylmethyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-amino-2-methoxybenzamide: Lacks the cyclopropylmethyl group, which may affect its biological activity and chemical reactivity.
N-(cyclopropylmethyl)-2-methoxybenzamide: Lacks the amino group, which may influence its interaction with biological targets.
5-amino-N-(methyl)-2-methoxybenzamide: Contains a methyl group instead of a cyclopropylmethyl group, which may alter its properties.
Uniqueness
5-amino-N-(cyclopropylmethyl)-2-methoxybenzamide is unique due to the presence of both the amino group and the cyclopropylmethyl group, which may confer specific biological activities and chemical reactivity not observed in similar compounds.
Propiedades
Fórmula molecular |
C12H16N2O2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
5-amino-N-(cyclopropylmethyl)-2-methoxybenzamide |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-5-4-9(13)6-10(11)12(15)14-7-8-2-3-8/h4-6,8H,2-3,7,13H2,1H3,(H,14,15) |
Clave InChI |
TXPCVXSEKLLTMH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)N)C(=O)NCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid](/img/structure/B13877576.png)


![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B13877588.png)







